Home > Products > Screening Compounds P36950 > ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxylate
ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxylate -

ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxylate

Catalog Number: EVT-4197491
CAS Number:
Molecular Formula: C25H24ClN3O4S
Molecular Weight: 498.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxylate is a novel sulfur-containing 1,4-dihydropyridine derivative. [] This compound belongs to a class of heterocyclic organic compounds that have shown potential for various biological activities, including hepatoprotective effects. [] While its specific therapeutic potential is not discussed here, its role in scientific research revolves around its synthesis, structural analysis, and evaluation as a potential lead compound for further preclinical studies. []

Synthesis Analysis

The synthesis of ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxylate is described in the context of a larger library of 1,4-dihydropyridines and 1,2,3,4-tetrahydropyridines. [] The general synthetic strategy involves a multi-step reaction sequence:

  • S-Alkylation: The final step involves S-alkylation of intermediate pyridine-2-thiolates to yield the desired dihydropyridine and tetrahydropyridine derivatives. []

Although the specific conditions for the synthesis of ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxylate are not explicitly detailed, the paper suggests that it follows this general synthetic pathway. []

Molecular Structure Analysis
  • IR Spectroscopy: Provides information about the functional groups present in the molecule. []
  • 1H NMR Spectroscopy: Provides information about the hydrogen atoms and their environment in the molecule. []
  • 13C DEPTQ NMR Spectroscopy: Provides information about the carbon atoms and their types in the molecule. []
  • 2D NMR Experiments (1H–13C HSQC, 1H–13C HMBC): Provides information about the connectivity between hydrogen and carbon atoms in the molecule. []
  • HRMS (ESI): Provides information about the molecular weight and fragmentation pattern of the molecule. []
  • Elemental Analysis: Provides information about the percentage composition of elements in the molecule. []

These analyses confirm the identity and purity of the synthesized compound. []

Mechanism of Action

While the provided papers highlight the potential hepatoprotective effects of ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxylate, the specific mechanism of action is not elaborated upon. [] Further research is required to elucidate the precise molecular targets and pathways involved in its observed biological activity.

Applications

The primary scientific application of ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxylate identified in the research is its evaluation as a potential hepatoprotective agent. []

  • In vivo studies conducted on rats with tetrachloromethane (CCl4)-induced acute liver damage demonstrated that this compound significantly reduced the levels of various liver injury markers, including: []
    Future Directions

    Based on the promising hepatoprotective effects observed in the preliminary in vivo studies, ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxylate is suggested as a potential candidate for further preclinical studies. [] Future research directions could include:

    Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxylate

    Compound Description: This compound is a sulfur-containing 1,4-dihydropyridine derivative investigated for its hepatoprotective effects [, ]. Studies on a rat model of tetrachloromethane-induced acute hepatitis showed this compound significantly reduced blood levels of total bilirubin, alanine aminotransferases, aspartate aminotransferases, thymol turbidity, and alkaline phosphatase compared to the control group [, ]. These promising results suggest its potential as a candidate for further preclinical studies [, ].

    Allyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate (as-262)

    Compound Description: This compound, designated as as-262, is a sulfur-containing 1,4-dihydropyridine derivative investigated for its analgesic activity []. In a standard hot plate test, as-262 demonstrated significant analgesic effects, exhibiting 2.03-fold higher efficiency compared to the reference drug, metamizole sodium, at a dose of 5 mg/kg [].

    Ethyl 4-[({[3-cyano-5-{[(2,4-dichlorophenyl)amino]carbonyl}-4-(2-furyl)-6-methyl-1,4-dihydropyridinе-2-yl]thio}acetyl)amino]benzoate (d02-138)

    Compound Description: This compound, designated as d02-138, is another sulfur-containing 1,4-dihydropyridine derivative investigated for its analgesic activity []. In the standard hot plate test, d02-138 exhibited analgesic effects comparable to as-262, showing 1.9-fold higher efficiency compared to the reference drug, metamizole sodium, at a dose of 5 mg/kg [].

    Ethyl 4-({[5-cyano-6-{[2-(diphenylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino) benzoate (mar-040)

    Compound Description: Identified as mar-040, this compound is a 1,4-dihydropyridine derivative investigated for its anti-inflammatory activity []. It demonstrated remarkable efficacy in a formalin-induced paw oedema model in rats, surpassing the effectiveness of reference drugs like indomethacin, diclofenac, meloxicam, and metamizole sodium by a significant margin []. Its potent anti-inflammatory properties make it a promising candidate for further preclinical evaluation.

    Ethyl 4-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino] benzoate (mar-037)

    Compound Description: Mar-037, a 1,4-dihydropyridine derivative, was also investigated for its anti-inflammatory activity []. Like mar-040, it demonstrated significant efficacy in the formalin-induced paw oedema model in rats, outperforming reference drugs including indomethacin, diclofenac, meloxicam, and metamizole sodium []. Its potent anti-inflammatory properties suggest its potential for further preclinical development.

    Ethyl 4-({[5-cyano-6-({2-[(3,5-dichlorophenyl) amino]-2-oxoethyl}thio)-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino)benzoate (mаr-014)

    Compound Description: Identified as mаr-014, this compound is a 1,4-dihydropyridine derivative that exhibited notable anti-inflammatory activity in a formalin-induced paw oedema model in rats []. It demonstrated efficacy exceeding that of reference drugs such as indomethacin, diclofenac, meloxicam, and metamizole sodium by 2.7-fold [], making it a promising candidate for further preclinical studies.

    Ethyl 2-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (mar-033)

    Compound Description: Designated as mar-033, this compound is a 1,4-dihydropyridine derivative that exhibited notable anti-inflammatory activity in a formalin-induced paw oedema model in rats []. Its efficacy surpassed that of reference drugs like indomethacin, diclofenac, meloxicam, and metamizole sodium by 2.7-fold [], suggesting its potential for further preclinical exploration.

    2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(2-ethylphenyl)acetamide (CV046)

    Compound Description: This compound, identified as CV046, is a partially hydrogenated pyridine derivative studied for its hepatoprotective and detoxifying properties in a rat model of combined paracetamol-alcoholic liver injury []. Results indicated a significant reduction in total bilirubin levels in rats treated with CV046 compared to the control group [].

    2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(4-fluorophenyl)acetamide (CV047)

    Compound Description: CV047, another partially hydrogenated pyridine derivative, was also investigated for its hepatoprotective and detoxifying effects in a rat model of combined paracetamol-alcoholic liver injury []. Similar to CV046, it significantly reduced total bilirubin levels in treated rats compared to the control group [], highlighting its potential as a hepatoprotective agent.

    Properties

    Product Name

    ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxylate

    IUPAC Name

    ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate

    Molecular Formula

    C25H24ClN3O4S

    Molecular Weight

    498.0 g/mol

    InChI

    InChI=1S/C25H24ClN3O4S/c1-4-33-25(31)22-15(2)28-24(19(13-27)23(22)18-10-5-6-11-20(18)26)34-14-21(30)29-16-8-7-9-17(12-16)32-3/h5-12,23,28H,4,14H2,1-3H3,(H,29,30)

    InChI Key

    KOTTXLIOXKUQFT-UHFFFAOYSA-N

    SMILES

    CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)NC3=CC(=CC=C3)OC)C

    Canonical SMILES

    CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)NC3=CC(=CC=C3)OC)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.